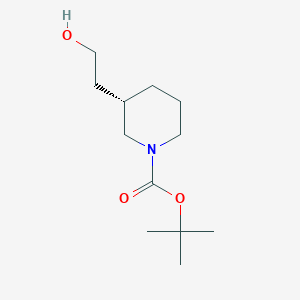

(S)-1-N-Boc-piperidine-3-ethanol

Vue d'ensemble

Description

(S)-1-N-Boc-piperidine-3-ethanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Boc-piperidine-3-ethanol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-piperidine-3-ethanol.

Protection: The hydroxyl group of (S)-piperidine-3-ethanol is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields this compound.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethanol group undergoes oxidation to form carbonyl derivatives under controlled conditions.

Key Findings :

- Oxidation to the ketone (1-Boc-3-piperidone) is critical for further functionalization in drug intermediates .

- Carboxylic acid derivatives are used in peptide coupling reactions .

Reduction Reactions

The Boc-protected amine or carbonyl groups can be reduced selectively.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | (S)-1-N-Boc-piperidine-3-ethylamine | 88% | |

| NaBH₄ | MeOH, 0°C, 1 h | Retention of ethanol group | 95% |

Notes :

- LiAlH₄ reduces carbonyls to alcohols or amines without Boc cleavage .

- NaBH₄ selectively reduces aldehydes/ketones while preserving the ethanol group .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution or tosylation.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | CH₂Cl₂, RT, 3 h | (S)-1-N-Boc-piperidine-3-ethyl chloride | 91% | |

| TsCl, Et₃N | THF, 0°C, 2 h | Tosylate intermediate | 85% |

Applications :

- Chloride derivatives facilitate alkylation in kinase inhibitor synthesis .

- Tosylates are intermediates for Suzuki couplings .

Enzymatic Reactions

Biocatalytic methods achieve stereoselective reductions or oxidations.

| Enzyme/System | Conditions | Product | ee | Source |

|---|---|---|---|---|

| KRED 110 + NAD⁺ | pH 7.5, 35–40°C, 4 h | (S)-N-Boc-3-hydroxypiperidine | >99% | |

| Baker’s yeast | Ethanol, 37°C, 72 h | (S)-N-Boc-3-hydroxypiperidine | 98% |

Advantages :

Protection/Deprotection

The Boc group is selectively removed under acidic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA | CH₂Cl₂, RT, 1 h | (S)-3-ethanolpiperidine | 90% | |

| HCl (4M in dioxane) | RT, 2 h | (S)-3-ethanolpiperidine hydrochloride | 85% |

Utility :

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst |

|---|---|---|---|

| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.6 | H₂SO₄ |

| Enzymatic Reduction | 3.8 × 10⁻² | 22.1 | KRED 110 |

| Boc Deprotection | 5.6 × 10⁻⁴ | 58.3 | TFA |

Insights :

Applications De Recherche Scientifique

(S)-1-N-Boc-piperidine-3-ethanol has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of agrochemicals and fine chemicals.

Mécanisme D'action

The mechanism of action of (S)-1-N-Boc-piperidine-3-ethanol is primarily related to its ability to interact with biological targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine-3-ethanol moiety, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives synthesized from this compound.

Comparaison Avec Des Composés Similaires

®-1-N-Boc-piperidine-3-ethanol: The enantiomer of (S)-1-N-Boc-piperidine-3-ethanol, with similar chemical properties but different biological activity.

1-N-Boc-piperidine-4-ethanol: A structural isomer with the hydroxyl group at the 4-position instead of the 3-position.

1-N-Boc-piperidine-3-methanol: A related compound with a methanol moiety instead of ethanol.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the ethanol moiety. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Activité Biologique

(S)-1-N-Boc-piperidine-3-ethanol is a chiral compound that has garnered interest within the medicinal chemistry community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevance in drug development, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a hydroxyl group on the third carbon. This structural configuration is significant for its biological interactions and pharmacological potential.

Medicinal Chemistry Applications

Research indicates that this compound serves as a chiral intermediate in the synthesis of various biologically active compounds. Its ability to act as a building block for more complex structures makes it valuable in drug discovery and development.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, contributing to the search for new antibiotics amid rising antibiotic resistance .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors , modulating their activity and thereby influencing cellular processes related to growth and replication .

Case Study 1: Structure–Activity Relationship (SAR)

A study focusing on the SAR of piperidine derivatives highlighted that modifications at the nitrogen atom significantly affect biological activity. The incorporation of the Boc group enhances lipophilicity, which may improve membrane permeability and bioavailability .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on this compound demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The compound's efficacy was compared to standard antibiotics, revealing comparable activity levels, which underscores its potential as a lead compound in antibiotic development .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXABICKZWDHPIP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649640 | |

| Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863578-32-9 | |

| Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 863578-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.